molecular formula C10H21NO3 B1372105 (1-Isopropyl-4-piperidinyl)acetic acid hydrate CAS No. 1185436-47-8

(1-Isopropyl-4-piperidinyl)acetic acid hydrate

Cat. No.: B1372105
CAS No.: 1185436-47-8
M. Wt: 203.28 g/mol
InChI Key: HQNSEIQRMVPILY-UHFFFAOYSA-N
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Description

(1-Isopropyl-4-piperidinyl)acetic acid hydrate (CAS 1185436-47-8) is a high-purity piperidine derivative offered for advanced chemical and pharmaceutical research. Piperidine rings are among the most significant synthetic fragments in drug design, featured in more than twenty classes of pharmaceuticals . As a functionalized piperidine, this compound serves as a versatile building block (synthon) for the synthesis of more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) . The acetic acid moiety provides a handle for further chemical modification, allowing researchers to create amides, esters, or other derivatives, while the isopropyl group on the nitrogen atom can influence the molecule's stereoelectronic properties and bioavailability. The hydrate form ensures stability during storage and handling. Piperidine derivatives are extensively investigated for their diverse biological activities and are common structural components in substances with therapeutic applications . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not meant for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(1-propan-2-ylpiperidin-4-yl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNSEIQRMVPILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis generally involves:

  • Construction or modification of the piperidine ring system.
  • Introduction of the isopropyl substituent at the nitrogen atom.
  • Functionalization at the 4-position with an acetic acid group.
  • Final isolation as a hydrate form.

Key Synthetic Steps and Conditions

Step 1: Formation of N-Isopropylpiperidine Intermediate

  • The introduction of the isopropyl group at the nitrogen is typically achieved by alkylation of piperidine or a suitable piperidine derivative with an isopropyl halide or equivalent alkylating agent under controlled conditions.
  • Careful temperature control (often between 0°C to ambient temperature) and choice of solvent (e.g., acetic acid or dichloromethane) are critical to avoid over-alkylation or side reactions.

Step 2: Functionalization at the 4-Position

  • The 4-position is functionalized to introduce the acetic acid moiety, often via an intermediate such as a 4-piperidinylidene acetic acid derivative.
  • One documented method involves the rearrangement of tetrahydro-1,3-oxazine derivatives under acidic conditions (e.g., hydrochloric acid) at elevated temperatures (up to 150°C) to yield tetrahydropyridine intermediates, which can be further processed to the desired piperidine derivatives.
  • Bromination followed by hydrolysis can convert tetrahydropyridine intermediates into 4-hydroxypiperidines, which can be further oxidized or functionalized to acetic acid derivatives.

Step 3: Hydrate Formation and Purification

  • The hydrate form is typically obtained by crystallization from aqueous or aqueous-organic solvent mixtures.
  • Refluxing the compound in a mixture of isopropanol and water at around 76°C for several hours, followed by slow cooling and stirring, promotes hydrate crystallization.
  • Isolation involves filtration, washing with isopropanol and ether, and drying under vacuum at controlled temperatures (25–65°C) to yield a crystalline hydrate with high purity.

Process Optimization for Large Scale Synthesis

  • Avoidance of chromatographic purification (e.g., silica gel columns) is preferred for scalability.
  • Acid-base extraction steps are employed to separate organic and aqueous layers, adjusting pH to selectively extract the product.
  • Use of solvents like dichloromethane and ethyl acetate for extraction and washing steps.
  • Drying agents such as anhydrous sodium sulfate are used to remove residual water before solvent removal under reduced pressure.
  • Temperature and pressure are carefully controlled during solvent removal to prevent decomposition.

Representative Reaction Conditions Summary

Step Reagents/Conditions Temperature Time Notes
N-isopropylation Piperidine + isopropyl halide, base 0–25°C Several hours Controlled alkylation to avoid over-alkylation
Rearrangement to tetrahydropyridine 6-alkyl-3-substituted tetrahydro-1,3-oxazine + HCl 90–150°C 3–16 hours Acid-induced rearrangement and dehydration
Bromination & hydrolysis Anhydrous HBr in acetic acid, then water 10–95°C 2 hours + 2 hours Formation of bromopiperidine and hydrolysis
Crystallization of hydrate Reflux in isopropanol/water (5:1 approx.) ~76°C reflux 4 hours + slow cooling Promotes hydrate crystal formation
Drying Vacuum oven drying 25–65°C 1–2 hours Removes residual solvents without decomposition

Research Findings and Data

  • The rearrangement of tetrahydro-1,3-oxazine derivatives under strong acid conditions enables efficient formation of piperidine intermediates with desired substitutions.
  • Bromination in acetic acid followed by hydrolysis is a reliable route to 4-hydroxypiperidines, which can be converted to acetic acid derivatives.
  • Large-scale synthesis protocols emphasize solvent extraction, pH adjustment, and avoidance of chromatographic purification to enhance yield and scalability.
  • The hydrate form improves the compound’s crystallinity and handling properties, with controlled crystallization parameters critical for reproducibility.
  • Analytical data such as melting points (e.g., 112–114°C for related 4-hydroxypiperidines), neutral equivalents, and purity assessments confirm the identity and quality of the product.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Parameters Outcome/Remarks
N-Isopropylation Alkylation of piperidine with isopropyl halide Mild temperatures, controlled stoichiometry Selective N-substitution
Acidic rearrangement Heating tetrahydro-1,3-oxazine with HCl 90–150°C, excess acid Formation of tetrahydropyridine intermediate
Bromination and hydrolysis Treatment with anhydrous HBr in acetic acid 10–95°C, followed by water hydrolysis 4-hydroxypiperidine formation
Crystallization of hydrate Reflux in isopropanol/water mixture ~76°C reflux, slow cooling Hydrate crystal formation
Purification and drying pH adjustment, solvent extraction, vacuum drying pH 4–10, reduced pressure, 25–65°C drying High purity, scalable process

Chemical Reactions Analysis

Types of Reactions: (1-Isopropyl-4-piperidinyl)acetic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions

Biological Activity

(1-Isopropyl-4-piperidinyl)acetic acid hydrate, also known by its chemical formula C11H20N2O3·H2O, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 1185436-47-8

The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the isopropyl group and acetic acid moiety contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

Initial studies suggest that this compound may exhibit significant biological activity, particularly in neuropharmacology. Compounds with similar structural motifs have been linked to various pharmacological effects, including:

  • Neurotransmitter Modulation : The piperidine ring is known for its role in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which may be beneficial in treating neurodegenerative diseases.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and inflammation pathways. Preliminary studies indicate potential interactions with:

  • Acetylcholinesterase (AChE) : Inhibition studies suggest that the compound may affect AChE activity, which is crucial for regulating acetylcholine levels in the synaptic cleft.
  • Biological Pathways : Further research is necessary to elucidate the specific biological pathways influenced by this compound.

Research Findings and Case Studies

Recent studies have investigated the biological activity of related piperidine derivatives, providing insights into their pharmacological profiles. For instance:

  • AChE Inhibition Assays : In vitro assays demonstrated varying degrees of AChE inhibition among synthesized compounds, with some showing significant activity compared to established inhibitors like donepezil and galanthamine .
  • In Vivo Models : Animal models have been utilized to assess the neuroprotective effects of similar piperidine derivatives, indicating potential benefits in conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

StudyCompoundActivityReference
1AChE InhibitorsSignificant AChE inhibition
2Neuroprotective AgentsReduced neuroinflammation
3Piperidine DerivativesModulation of neurotransmitter levels

Scientific Research Applications

Medicinal Chemistry

(1-Isopropyl-4-piperidinyl)acetic acid hydrate is primarily investigated for its potential therapeutic effects. Its structural similarities to other biologically active compounds suggest several applications:

  • Neuropharmacology : Initial studies indicate that compounds with similar piperidine structures may influence neurotransmitter systems, making this compound a candidate for research into treatments for neurological disorders such as depression and anxiety.
  • Drug Development : The compound can serve as a scaffold for synthesizing new derivatives with enhanced pharmacological profiles. Its ability to modify biological pathways makes it a valuable asset in drug discovery programs aimed at developing novel therapeutic agents.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary investigations focus on:

  • Receptor Binding : Studies are being conducted to determine how the compound binds to specific receptors in the brain, which could provide insights into its potential use as an anxiolytic or antidepressant.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes may lead to applications in treating metabolic disorders or cancers where enzyme activity is dysregulated.

Material Science

The unique chemical properties of this compound also make it relevant in material science:

  • Polymer Synthesis : It can be used as a monomer in the synthesis of polymers that require specific functional groups for enhanced properties, such as solubility or thermal stability.
  • Catalysis : The compound may serve as a catalyst or ligand in various chemical reactions, facilitating the formation of complex molecules with precision.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between (1-Isopropyl-4-piperidinyl)acetic acid hydrate and its analogs:

Compound Name Empirical Formula Molecular Weight Key Substituents Commercial Source
This compound Not explicitly listed ~221 (estimated) Isopropyl (N1), acetic acid (C4) CymitQuimica
(1-Ethylpiperidin-4-yl)acetic acid hydrate C₉H₁₉NO₃ 189.25 Ethyl (N1), acetic acid (C4) AldrichCPR
[4-(Aminocarbonyl)piperidin-1-yl]acetic acid hydrate C₈H₁₆N₂O₄ 204.22 Aminocarbonyl (C4), acetic acid (C1) AldrichCPR
(1-Propyl-4-piperidinyl)acetic acid hydrate Not listed Propyl (N1), acetic acid (C4) PubChem

Substituent Effects on Physicochemical Properties

  • Alkyl Chain Variations (Isopropyl vs. Ethyl/Propyl): The isopropyl group introduces greater steric hindrance and lipophilicity compared to ethyl (C₂H₅) or linear propyl (C₃H₇) groups. This enhances membrane permeability but may reduce aqueous solubility .
  • Polar Functional Groups (Aminocarbonyl vs. Acetic Acid): The aminocarbonyl substituent in [4-(Aminocarbonyl)piperidin-1-yl]acetic acid hydrate (MW 204.22) increases polarity, improving solubility in polar solvents. However, this may limit blood-brain barrier penetration in neurological applications .

Commercial and Research Relevance

  • Pricing and Availability: this compound is priced higher than many analogs, reflecting its specialized applications (e.g., chiral intermediates in synthesis) . The ethyl and aminocarbonyl derivatives are listed without pricing, suggesting niche or discontinued status .
  • Synthetic Utility:

    • The isopropyl variant’s bulkiness makes it suitable for asymmetric catalysis or as a ligand in metal complexes.
    • The ethyl analog’s simplicity favors scalable synthesis in medicinal chemistry .

Research Findings and Limitations

  • Data Gaps: Molecular weights and crystallographic data for the isopropyl and propyl derivatives remain unconfirmed in the reviewed literature .

Q & A

Basic Question: What are standard synthetic routes for (1-Isopropyl-4-piperidinyl)acetic acid hydrate, and how is purity validated?

Answer:
A common method involves reacting 1-isopropylpiperidin-4-amine with bromoacetic acid or its derivatives under basic conditions, followed by hydration to form the hydrate. Purification is typically achieved via recrystallization or column chromatography. Purity validation employs HPLC (≥98% purity threshold) coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For hydrate-specific characterization, thermogravimetric analysis (TGA) quantifies water content, while X-ray diffraction (XRD) identifies crystalline phases .

Advanced Question: How can reaction conditions be optimized to enhance yield and minimize byproducts during synthesis?

Answer:
Optimization requires systematic variation of parameters:

  • Temperature: Lower temperatures (0–5°C) reduce side reactions during nucleophilic substitution.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics.
  • Catalysis: Triethylamine or DMAP can accelerate acetylation steps.
    Byproducts (e.g., unreacted piperidine derivatives) are monitored via LC-MS, and column chromatography with gradient elution (e.g., methanol/chloroform) resolves impurities .

Basic Question: What analytical techniques are essential for characterizing the hydrate form?

Answer:

  • NMR spectroscopy: 1^1H and 13^13C NMR confirm the piperidinyl and acetic acid moieties. The hydrate’s water protons may appear as broad peaks in D2_2O-exchanged samples.
  • FT-IR: Stretching vibrations for O-H (3200–3600 cm1^{-1}) and carboxylate groups (1700–1750 cm1^{-1}) validate hydration and acidity.
  • Karl Fischer titration: Quantifies bound water content (typically 1–3 molar equivalents) .

Advanced Question: How does hydration influence the compound’s crystallographic structure and stability?

Answer:
Hydration stabilizes the crystal lattice via hydrogen bonding between water molecules and the acetic acid carboxylate group. Single-crystal XRD reveals distinct unit cell parameters compared to the anhydrous form. Stability studies under controlled humidity (e.g., 40–60% RH) show hydrate-to-anhydrous transitions at elevated temperatures (>80°C), monitored via differential scanning calorimetry (DSC) .

Basic Question: What assay methods are suitable for quantifying this compound in biological matrices?

Answer:
Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard. Mobile phases often combine methanol and acetate buffers (pH 4.6–6.5) to enhance peak resolution. Sample preparation involves protein precipitation with acetonitrile or solid-phase extraction to isolate the analyte .

Advanced Question: How can spectral overlaps in NMR or HPLC be resolved for accurate quantification?

Answer:

  • NMR: Use 1^1H-13^13C HSQC to decouple overlapping signals. Deuterated solvents (e.g., DMSO-d6_6) suppress water interference.
  • HPLC: Employ tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) to differentiate co-eluting species. Gradient elution (e.g., 65:35 methanol/buffer) improves separation .

Basic Question: What are the compound’s solubility profiles, and how do they impact formulation?

Answer:
The hydrate is sparingly soluble in water (<1 mg/mL) but soluble in polar organic solvents (e.g., DMSO, ethanol). Formulation strategies include salt formation (e.g., hydrochloride salts) or nanoemulsions to enhance bioavailability .

Advanced Question: How can computational modeling predict the compound’s pharmacokinetic or receptor-binding properties?

Answer:

  • Docking studies: Use the SMILES string (CC(C)N1CCC(CC1)NC(=O)CO) to model interactions with targets like GABA receptors or acetylcholinesterase.
  • ADMET prediction: Tools like SwissADME estimate logP (∼1.2), blood-brain barrier permeability, and CYP450 inhibition risks based on molecular descriptors .

Basic Question: How should the compound be stored to ensure long-term stability?

Answer:
Store at −20°C in airtight, light-resistant containers under inert gas (argon). Desiccants (e.g., silica gel) prevent hygroscopic degradation. Regular stability testing via HPLC every 6 months is recommended .

Advanced Question: How to resolve contradictions in reported solubility or bioactivity data?

Answer:

  • Solubility discrepancies: Re-evaluate solvent purity, temperature, and hydration state. Use equilibrium solubility assays with saturated solutions.
  • Bioactivity conflicts: Validate assays with positive controls (e.g., known receptor agonists/antagonists) and orthogonal methods (e.g., SPR vs. radioligand binding). Statistical meta-analysis identifies outliers .

Basic Question: What are the safety protocols for handling this compound?

Answer:
Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; LD50 data (if unavailable) should be inferred from structurally similar piperidine derivatives. Waste disposal follows EPA guidelines for acetic acid derivatives .

Advanced Question: How to design degradation studies to identify hydrolysis or oxidation products?

Answer:

  • Hydrolysis: Incubate in pH 1–13 buffers at 37°C. Monitor via LC-MS for acetic acid or piperidine fragments.
  • Oxidation: Expose to H2_2O2_2 or UV light. Product identification uses high-resolution MS and comparative NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Isopropyl-4-piperidinyl)acetic acid hydrate
Reactant of Route 2
(1-Isopropyl-4-piperidinyl)acetic acid hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.